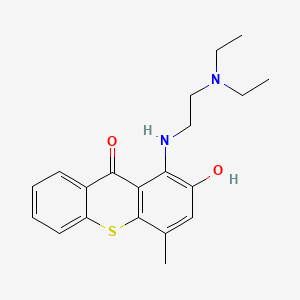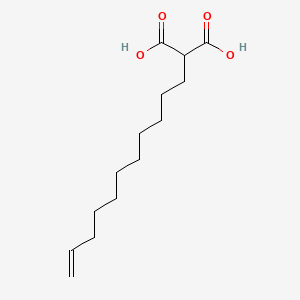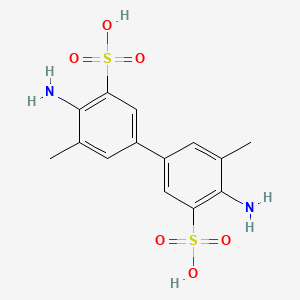
Uridine, 2',3'-dideoxy-3'-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog. This compound is characterized by the presence of a 1,2,3-triazole ring substituted with two methyl groups at positions 4 and 5. The modification at the 2’ and 3’ positions of the uridine molecule results in the removal of hydroxyl groups, which significantly alters its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- typically involves a multi-step process:
Starting Material: The synthesis begins with uridine.
Deoxygenation: The 2’ and 3’ hydroxyl groups of uridine are removed through a deoxygenation reaction, often using reagents like tributyltin hydride and azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the click reaction to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or other functional groups, resulting in reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Forms: Compounds with reduced triazole rings or other functional groups.
Substituted Derivatives: Compounds with new substituents on the triazole ring or uridine moiety.
科学研究应用
Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the context of nucleoside analog therapies.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
作用机制
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis and repair, leading to the inhibition of DNA and RNA synthesis. This disruption can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells .
相似化合物的比较
- Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)-
- Uridine, 2’-azido-2’,3’-dideoxy-3’-(1H-imidazol-1-yl)-
Comparison:
- Structural Differences: The primary difference lies in the substituents on the triazole or imidazole rings. These variations can significantly impact the compound’s chemical reactivity and biological activity.
- Uniqueness: The presence of the 4,5-dimethyl-1H-1,2,3-triazol-1-yl group in Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- imparts unique properties, such as enhanced stability and specific interactions with biological targets, distinguishing it from other similar compounds .
属性
CAS 编号 |
131673-40-0 |
|---|---|
分子式 |
C13H17N5O4 |
分子量 |
307.31 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-4-(4,5-dimethyltriazol-1-yl)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H17N5O4/c1-7-8(2)18(16-15-7)9-5-12(22-10(9)6-19)17-4-3-11(20)14-13(17)21/h3-4,9-10,12,19H,5-6H2,1-2H3,(H,14,20,21)/t9-,10+,12+/m0/s1 |
InChI 键 |
JBCSWTXPGPEVHU-HOSYDEDBSA-N |
手性 SMILES |
CC1=C(N(N=N1)[C@H]2C[C@@H](O[C@@H]2CO)N3C=CC(=O)NC3=O)C |
规范 SMILES |
CC1=C(N(N=N1)C2CC(OC2CO)N3C=CC(=O)NC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)










![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)

